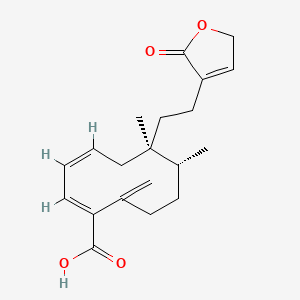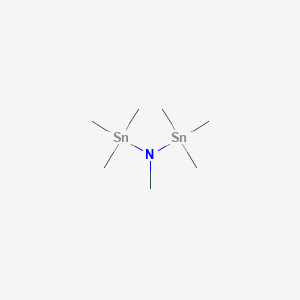
N,1,1,1-Tetramethyl-N-(trimethylstannyl)stannanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1,1,1-Tetramethyl-N-(trimethylstannyl)stannanamine is a chemical compound with the molecular formula C7H21NSn2 It is a stannane derivative, characterized by the presence of tin atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,1,1,1-Tetramethyl-N-(trimethylstannyl)stannanamine typically involves the reaction of trimethylstannyl chloride with tetramethylstannane in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compounds. The general reaction scheme is as follows:
(CH3)3SnCl+(CH3)4Sn→(CH3)3Sn-N(CH3)3+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N,1,1,1-Tetramethyl-N-(trimethylstannyl)stannanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The trimethylstannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed for substitution reactions.
Major Products Formed
Oxidation: Stannic oxide derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted stannane derivatives.
Applications De Recherche Scientifique
N,1,1,1-Tetramethyl-N-(trimethylstannyl)stannanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biological assays and as a labeling agent.
Medicine: Explored for its potential therapeutic properties, particularly in the field of organometallic chemistry.
Industry: Utilized in the production of advanced materials and as a precursor for other organotin compounds.
Mécanisme D'action
The mechanism of action of N,1,1,1-Tetramethyl-N-(trimethylstannyl)stannanamine involves its interaction with molecular targets through the tin atoms. These interactions can lead to the formation of coordination complexes, which can alter the chemical and physical properties of the target molecules. The pathways involved include:
Coordination Chemistry: Formation of coordination bonds with electron-rich species.
Catalysis: Acting as a catalyst in various chemical reactions by providing a reactive tin center.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,1,1,1-Tetramethyl-N-(trimethylsilyl)silylamine: Similar in structure but contains silicon atoms instead of tin.
Tetramethyltin: A simpler organotin compound with only one tin atom.
Trimethyltin chloride: Another organotin compound with different functional groups.
Uniqueness
N,1,1,1-Tetramethyl-N-(trimethylstannyl)stannanamine is unique due to its dual tin centers, which provide distinct reactivity and coordination properties compared to other organotin compounds. This uniqueness makes it valuable in specialized applications where specific tin interactions are required.
Propriétés
Numéro CAS |
1068-67-3 |
|---|---|
Formule moléculaire |
C7H21NSn2 |
Poids moléculaire |
356.67 g/mol |
Nom IUPAC |
N,N-bis(trimethylstannyl)methanamine |
InChI |
InChI=1S/CH3N.6CH3.2Sn/c1-2;;;;;;;;/h1H3;6*1H3;; |
Clé InChI |
IFIGVQFUKIORMN-UHFFFAOYSA-N |
SMILES canonique |
CN([Sn](C)(C)C)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dimethyl-3-phenyl-4H-furo[3,2-b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B14745904.png)
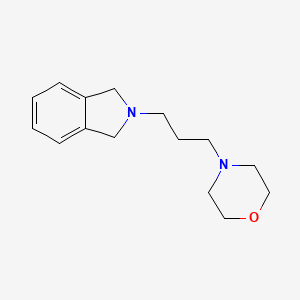
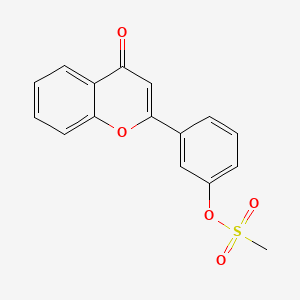
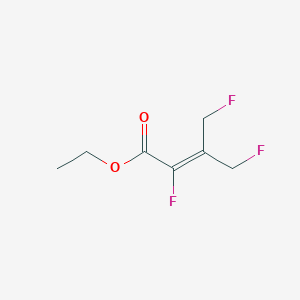
![13h-Indeno[1,2-c]phenanthrene](/img/structure/B14745940.png)
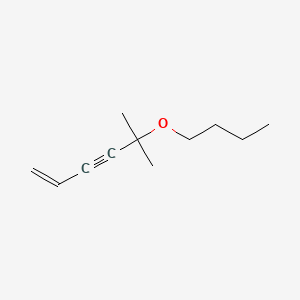
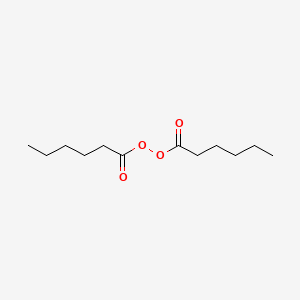
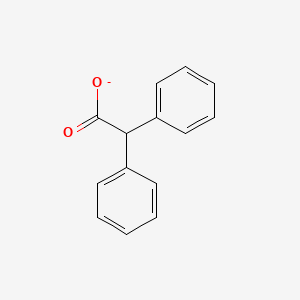

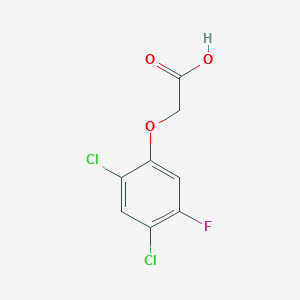
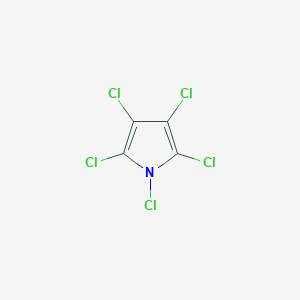
![1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene)](/img/structure/B14745977.png)

